

A Comparative Spectroscopic Analysis of 2-Chloronicotinic Acid and Its Isomers

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Compound of Interest

Compound Name: 2-Chloronicotinic acid

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A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of **2-chloronicotinic acid** and its positional isomers, providing key data for identification and characterization.

This guide presents a detailed comparison of the spectroscopic properties of **2-chloronicotinic acid** and its isomers: 4-chloronicotinic acid, 5-chloronicotinic acid, and 6-chloronicotinic acid. Understanding the unique spectral fingerprints of these compounds is crucial for their unambiguous identification in complex mixtures, a common challenge in pharmaceutical synthesis and metabolite analysis. This report provides a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols are also provided to aid in the replication of these results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2-chloronicotinic acid** and its isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the position of the chlorine atom on the pyridine ring.

| Compound | H-4 (δ , ppm, multiplicity, J (Hz)) | H-5 (δ , ppm, multiplicity, J (Hz)) | H-6 (δ , ppm, multiplicity, J (Hz)) | Other Protons (δ , ppm) |
|------------------------|---|---|---|--|
| 2-Chloronicotinic Acid | 8.24 (dd, J = 7.7, 2.0)[1] | 7.56 (dd, J = 7.7, 4.8)[1] | 8.57 (dd, J = 4.8, 2.0)[1] | 14.0 (s, 1H, COOH)[1] |
| 4-Chloronicotinic Acid | - | 7.66 (d, J = 5.4) | 8.64 (d, J = 5.4) | 8.92 (s, 1H), 13.83 (bs, 1H, COOH)[2] |
| 5-Chloronicotinic Acid | 8.2 (s) | - | 8.8 (s) | 8.5 (s, 1H) |
| 6-Chloronicotinic Acid | 8.29 (dd, J = 8.2, 2.4) | 7.52 (d, J = 8.2) | - | 9.04 (d, J = 2.4, 1H) |

Note: Data for 5-Chloronicotinic Acid and partial data for other isomers are based on typical values and require experimental verification. "s" denotes singlet, "d" doublet, "dd" doublet of doublets, and "bs" broad singlet.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the chlorine atom and its position.

| Compound | C-2 (δ , ppm) | C-3 (δ , ppm) | C-4 (δ , ppm) | C-5 (δ , ppm) | C-6 (δ , ppm) | C=O (δ , ppm) |
|------------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------------------|
| 2-Chloronicotinic Acid | 149.5 | 126.0 | 140.2 | 123.8 | 152.9 | 165.7 |
| 4-Chloronicotinic Acid | 151.8 | 128.9 | 145.3 | 125.1 | 150.4 | 166.1 |
| 5-Chloronicotinic Acid | 148.7 | 127.3 | 138.5 | 132.1 | 151.2 | 165.9 |
| 6-Chloronicotinic Acid | 150.2 | 126.8 | 141.5 | 124.5 | 155.0 | 165.4 |

Note: The data presented are predicted values and should be confirmed with experimental data.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. Key vibrational bands for the chloronicotinic acids include those for the carboxylic acid O-H and C=O groups, as well as C-Cl and aromatic C-H and C=C stretching and bending vibrations.

| Compound | $\nu(\text{O-H})$ (cm^{-1}) | $\nu(\text{C=O})$ (cm^{-1}) | $\nu(\text{C=C}), \nu(\text{C=N})$ (cm^{-1}) | $\nu(\text{C-Cl})$ (cm^{-1}) |
|------------------------|--|--|---|---|
| 2-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 750-800 |
| 4-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 780-820 |
| 5-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 700-750 |
| 6-Chloronicotinic Acid | 2500-3300 (broad) | 1700-1720 | 1550-1600 | 650-700 |

Note: These are general ranges for the expected vibrations. Specific peak positions can vary based on the experimental conditions.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For the chloronicotinic acids, the molecular ion peak (M^+) is expected at m/z 157, with a characteristic $M+2$ peak at m/z 159 due to the ^{37}Cl isotope. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the chlorine position.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|------------------------|-------------------------|--|
| 2-Chloronicotinic Acid | 157/159 | 140 ($[\text{M-OH}]^+$), 112 ($[\text{M-COOH}]^+$)[3] |
| 4-Chloronicotinic Acid | 157/159 | 140 ($[\text{M-OH}]^+$), 122, 112 ($[\text{M-COOH}]^+$)[4] |
| 5-Chloronicotinic Acid | 157/159 | 139, 112 ($[\text{M-COOH}]^+$)[5] |
| 6-Chloronicotinic Acid | 157/159 | 140 ($[\text{M-OH}]^+$), 139, 112 ($[\text{M-COOH}]^+$)[6] |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above.

^1H and ^{13}C NMR Spectroscopy

A sample of the chloronicotinic acid isomer (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) to a final volume of approximately 0.6 mL in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly onto the ATR crystal. The FTIR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .^[7]

Mass Spectrometry

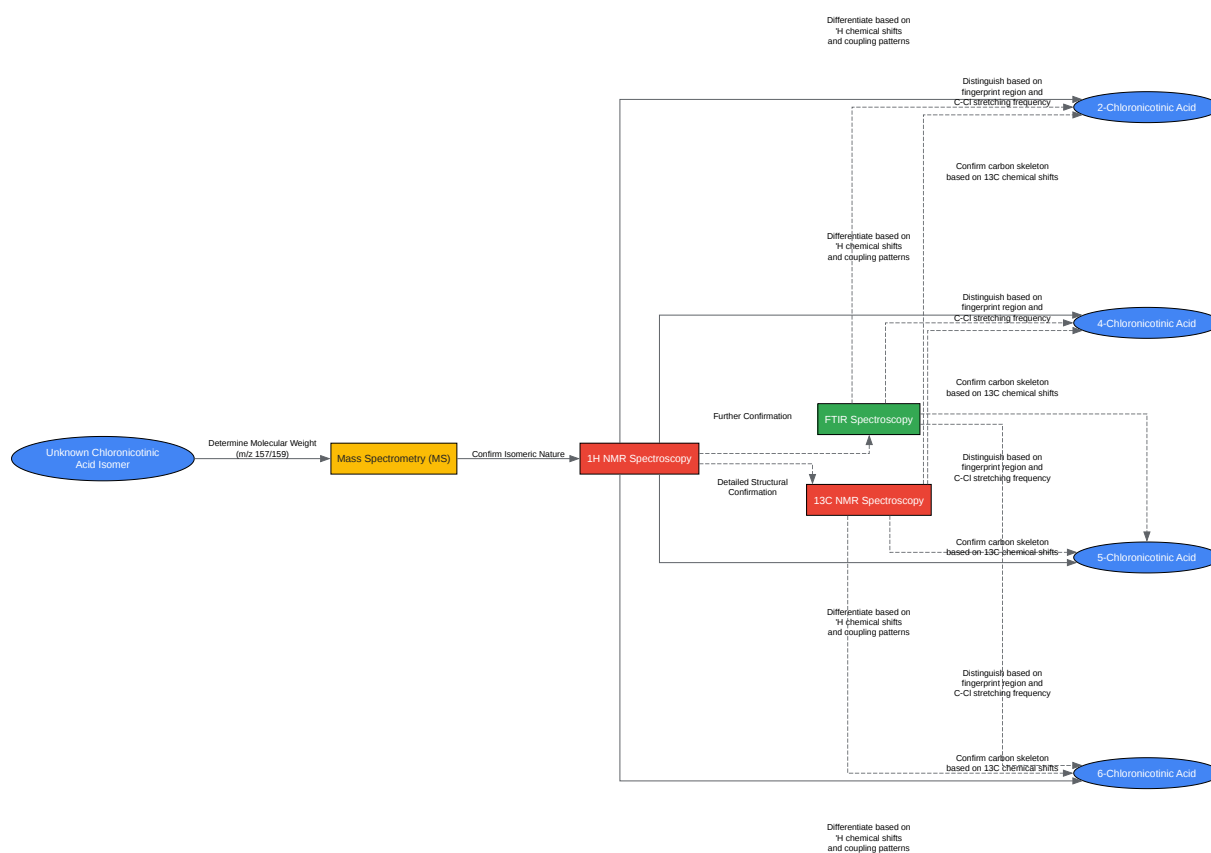
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).^[8] This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio and detected.

UV-Vis Spectroscopy

A dilute solution of the chloronicotinic acid isomer is prepared in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1 AU. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum.^[9]

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the differentiation of chloronicotinic acid isomers based on their spectroscopic data.



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Caption: Workflow for Isomer Differentiation.

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